molecular formula C11H20N2O2 B6250944 ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate CAS No. 2636135-26-5

ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate

Cat. No. B6250944
CAS RN: 2636135-26-5
M. Wt: 212.3
InChI Key:
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Description

Ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate, more commonly known as ethyl 4-methylpiperidine-2-carboxylate (EMPCA), is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperidine, an alkaloid found in many plants, and is commonly used as a reagent in organic synthesis. EMPCA is a colorless, crystalline solid with a melting point of 98°C and a boiling point of 175°C. It is highly soluble in polar solvents such as water, methanol, and ethanol, and is also soluble in non-polar solvents such as benzene and chloroform.

Mechanism of Action

The mechanism of action of EMPCA is not fully understood. However, it is believed that EMPCA is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of biochemical and physiological effects. Additionally, EMPCA is believed to act as a modulator of cellular processes, affecting the activity of enzymes and other proteins.
Biochemical and Physiological Effects
EMPCA has a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes and other proteins, resulting in changes in the metabolism of drugs and other compounds. Additionally, EMPCA has been shown to affect the activity of neurotransmitters, resulting in changes in behavior and cognition. EMPCA has also been shown to affect the expression of genes, resulting in changes in gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

The use of EMPCA in lab experiments has a number of advantages. It is a relatively inexpensive reagent, and is highly soluble in a variety of solvents. Additionally, EMPCA is relatively stable, making it suitable for long-term storage. However, there are some limitations to the use of EMPCA in lab experiments. For example, EMPCA is toxic and should be handled with care. Additionally, EMPCA is not very soluble in non-polar solvents, making it unsuitable for certain types of experiments.

Future Directions

The use of EMPCA in scientific research is expected to continue to grow in the future. Potential future directions include the use of EMPCA in studies of the mechanism of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, EMPCA could be used in studies of the metabolism of drugs and other compounds, as well as in studies of gene expression and cellular processes. Finally, EMPCA could be used in studies of the structure and function of proteins and enzymes.

Synthesis Methods

EMPCA can be synthesized by a variety of methods, including the reaction of ethyl 4-methylpiperidine-2-carboxylate with a base such as sodium hydroxide or potassium hydroxide. The reaction of ethyl 4-methylpiperidine-2-carboxylate with a base results in the formation of ethyl 4-methylpiperidine-2-carboxylate salt, which can then be isolated and purified by recrystallization. Additionally, EMPCA can be synthesized by the reaction of ethyl 4-methylpiperidine-2-carboxylate with a Grignard reagent, such as methylmagnesium bromide.

Scientific Research Applications

EMPCA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, EMPCA is used in studies of enzymatic reactions and protein structure. It is also used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate involves the reaction of ethyl acetoacetate with 4-methylpiperazine, followed by the addition of acetic anhydride and sodium acetate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "4-methylpiperazine", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methylpiperazine in the presence of a base catalyst to form the intermediate product, ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate.", "Step 2: Acetic anhydride and sodium acetate are added to the reaction mixture to form the final product, ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2636135-26-5

Product Name

ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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